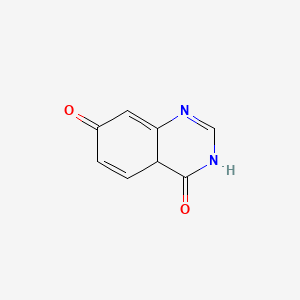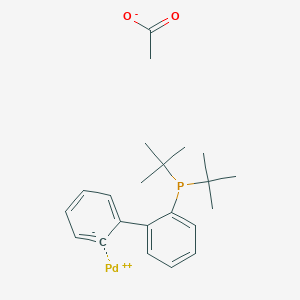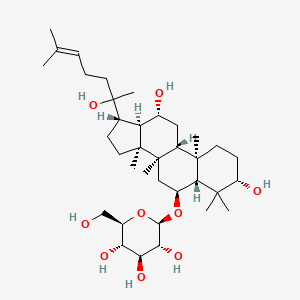
(R)-ginsenoside Rh1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Ginsenoside Rh1 is a naturally occurring compound found in ginseng, a plant widely used in traditional medicine. This compound belongs to the class of ginsenosides, which are saponins known for their diverse pharmacological properties. ®-Ginsenoside Rh1 has garnered significant attention due to its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ginsenoside Rh1 typically involves the hydrolysis of ginsenoside Rg1. This process can be achieved through enzymatic or acidic hydrolysis. Enzymatic hydrolysis is preferred due to its specificity and mild reaction conditions. The enzyme ginsenosidase is commonly used to catalyze the conversion of ginsenoside Rg1 to ®-Ginsenoside Rh1.
Industrial Production Methods: Industrial production of ®-Ginsenoside Rh1 often employs biotransformation techniques using microbial or plant cell cultures. These methods are advantageous as they offer higher yields and are more environmentally friendly compared to traditional chemical synthesis. The use of genetically engineered microorganisms to produce the enzyme ginsenosidase has also been explored to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Ginsenoside Rh1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Hydroxide ions in an aqueous solution at elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives of ®-Ginsenoside Rh1.
Reduction: Reduced forms of ®-Ginsenoside Rh1.
Substitution: Substituted ginsenoside derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-Ginsenoside Rh1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the chemical behavior of ginsenosides and their derivatives.
Biology: Investigated for its role in modulating cellular processes such as apoptosis, cell proliferation, and differentiation.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of functional foods, dietary supplements, and cosmetic products due to its bioactive properties.
Wirkmechanismus
The mechanism of action of ®-Ginsenoside Rh1 involves multiple molecular targets and pathways:
Molecular Targets: ®-Ginsenoside Rh1 interacts with various cellular receptors, including estrogen receptors and peroxisome proliferator-activated receptors.
Pathways Involved: It modulates signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These interactions lead to the regulation of gene expression and cellular responses, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ginsenoside Rg1: A precursor to ®-Ginsenoside Rh1, known for its neuroprotective and anti-fatigue properties.
Ginsenoside Rb1: Another ginsenoside with potent anti-inflammatory and anticancer activities.
Ginsenoside Rd: Exhibits neuroprotective and cardioprotective effects.
Uniqueness of ®-Ginsenoside Rh1: ®-Ginsenoside Rh1 is unique due to its specific stereochemistry, which influences its biological activity and interaction with molecular targets. Its distinct pharmacological profile, including its ability to modulate multiple signaling pathways, sets it apart from other ginsenosides.
Eigenschaften
Molekularformel |
C36H62O9 |
|---|---|
Molekulargewicht |
638.9 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14S,17S)-3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34-,35+,36?/m0/s1 |
InChI-Schlüssel |
RAQNTCRNSXYLAH-ZSAWPMQTSA-N |
Isomerische SMILES |
CC(=CCCC(C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C |
Kanonische SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


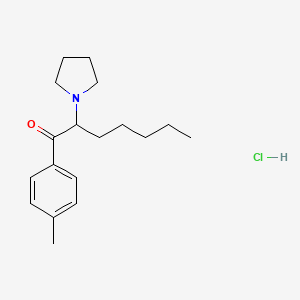
![3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride](/img/structure/B12350240.png)
![2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12350243.png)
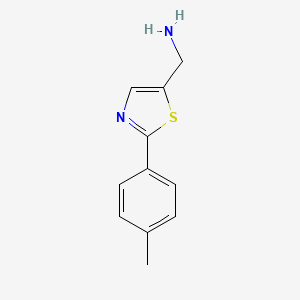

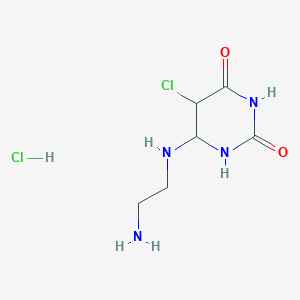
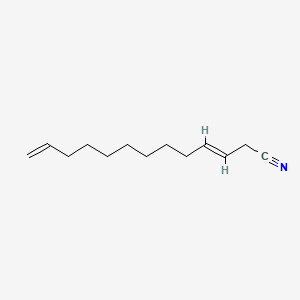
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid](/img/structure/B12350290.png)
![3-ethyl-2-((1E,3E,5E)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium perchlorate](/img/structure/B12350300.png)
![[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone](/img/structure/B12350305.png)
